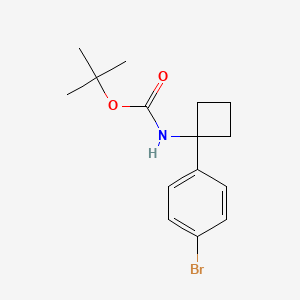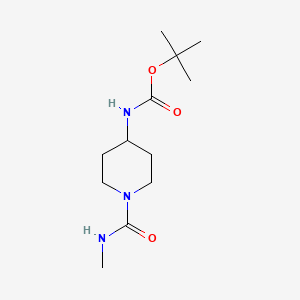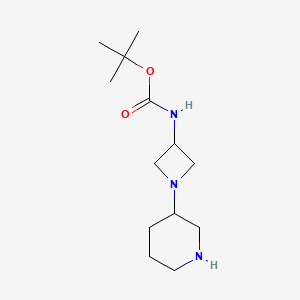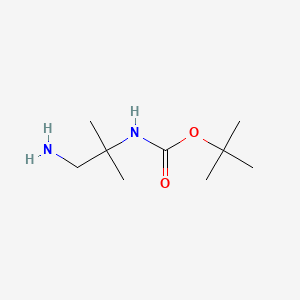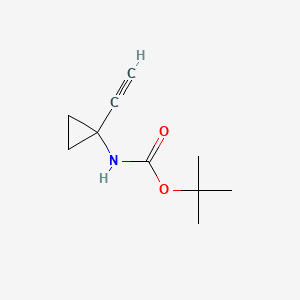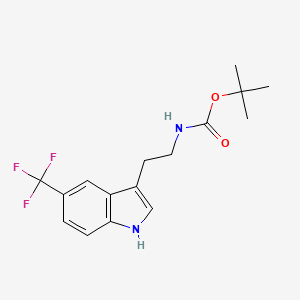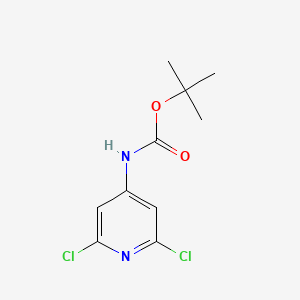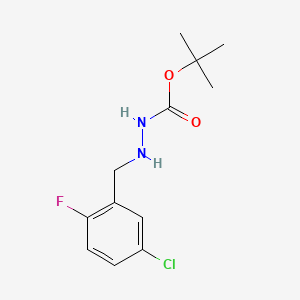
tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C12H16ClFN2O2. It has a molecular weight of 274.72. It is used for scientific research or industrial applications .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” consists of a tert-butyl group attached to a hydrazinecarboxylate group, which is further connected to a 5-chloro-2-fluorobenzyl group . The exact 3D structure would require more detailed analysis, possibly using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” include its molecular weight (274.72) and molecular formula (C12H16ClFN2O2). Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Decomposition and Environmental Fate
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : A study discussed the decomposition of MTBE, a related compound, by adding hydrogen in a cold plasma reactor. This process demonstrates the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE into simpler compounds, which may have implications for environmental remediation and the understanding of tert-butyl compounds' behavior in the environment (Hsieh et al., 2011).
Antioxidant Activity
- Synthetic Phenolic Antioxidants : Another study reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting their wide use and the need for future research to develop novel antioxidants with low toxicity. This research could be relevant for understanding the structural similarities and potential antioxidant applications of tert-butyl compounds (Liu & Mabury, 2020).
Analytical and Bioseparation Methods
- Three-Phase Partitioning : A review on three-phase partitioning as a nonchromatographic bioseparation technology detailed its application for the extraction, separation, and purification of bioactive molecules, including proteins and small molecule organic compounds. Such methodologies could be applicable for purifying tert-butyl compounds or studying their interactions with biological molecules (Yan et al., 2018).
Environmental Contamination and Remediation
- Microbial Degradation of MTBE and TBA : A comprehensive review addressed the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface, emphasizing the biodegradability under various redox conditions. This information is crucial for environmental scientists working on bioremediation strategies for tert-butyl compound contamination (Schmidt et al., 2004).
Etherification Processes
- Reaction Mechanisms for Glycerol Etherification : This review critically examines various reaction mechanisms for the etherification of glycerol, including the formation of mono, di, and tri tert-butyl glycerol ethers. Understanding these mechanisms can provide insights into chemical synthesis processes involving tert-butyl compounds (Palanychamy et al., 2022).
properties
IUPAC Name |
tert-butyl N-[(5-chloro-2-fluorophenyl)methylamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(13)4-5-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHWEOIJZJOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

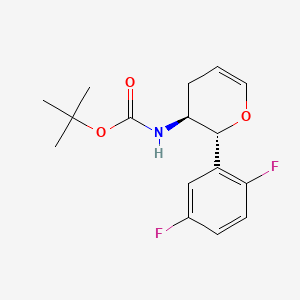
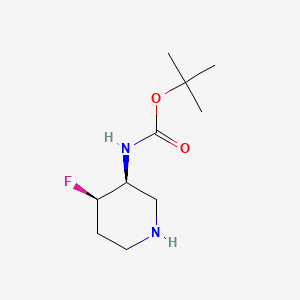
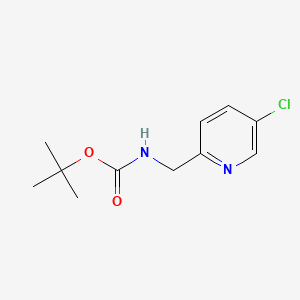
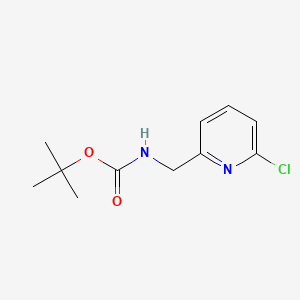
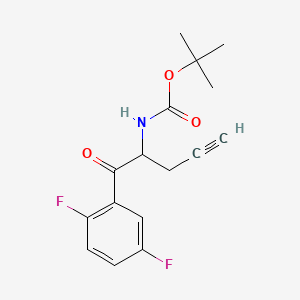
![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)
